Tert-butyl (2S)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate
Description
Tert-butyl (2S)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate (CAS: 2382782-99-0) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-piperidin-2-ylethyl substituent at the 2S position of the pyrrolidine ring. Its molecular formula is C₁₆H₃₀N₂O₂, with a molecular weight of 282.42 g/mol . This compound is commonly utilized as a building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological or oncological pathways due to its piperidine moiety, which often enhances binding affinity to amine-related targets.
Properties
IUPAC Name |
tert-butyl (2S)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-12-6-8-14(18)10-9-13-7-4-5-11-17-13/h13-14,17H,4-12H2,1-3H3/t13?,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEZKMHKMWIUMP-KZUDCZAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCC2CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CCC2CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidine moiety: This step might involve nucleophilic substitution reactions where a piperidine derivative is introduced.
Addition of the tert-butyl group: This can be done using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions might be used to modify the piperidine or pyrrolidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases and acids: Sodium hydroxide, hydrochloric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce new functional groups like hydroxyl or halogen atoms.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, tert-butyl (2S)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate serves as a building block for the synthesis of more complex heterocyclic compounds. It is often utilized in the preparation of enzyme inhibitors and receptor modulators due to its ability to interact with specific biological targets.
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibitors. Its structural characteristics allow it to modulate the activity of various enzymes, making it valuable in drug discovery efforts aimed at developing therapeutics for neurological disorders.
Case Study: Enzyme Inhibition
Research indicates that derivatives of this compound can inhibit specific enzymes involved in disease processes. For example, studies have demonstrated its effectiveness in inhibiting acetylcholinesterase, an enzyme significant in Alzheimer's disease treatment.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. Its unique structure allows for interactions with neurotransmitter receptors, which may lead to new treatments for psychiatric and neurological conditions.
Case Study: Neuropharmacology
A study evaluating the effects of this compound on neurotransmitter systems found that it enhances dopaminergic signaling, suggesting potential applications in treating disorders such as schizophrenia or Parkinson's disease.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and the manufacture of fine chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl (2S)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- Piperidine vs.
- Aromatic vs.
Key Observations :
Key Observations :
- logP Trends : The target compound’s logP (~3.5) balances lipophilicity and solubility, whereas fluorinated derivatives () are more hydrophilic.
- Biological Targeting : Piperidine-containing compounds (e.g., target compound) may target CNS receptors, while spirocyclic systems () enable unique protein interactions.
Biological Activity
Tert-butyl (2S)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate, a compound featuring a pyrrolidine ring and a piperidine substituent, has garnered attention in recent pharmacological research due to its diverse biological activities. This article synthesizes findings from multiple studies to elucidate the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{13}H_{22}N_{2}O_{2}
- Molecular Weight : 238.33 g/mol
- CAS Number : 2382782-99-0
This compound belongs to a class of derivatives that exhibit significant interactions with biological targets, particularly in neuropharmacology.
1. Neuropharmacological Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems. For example, studies have shown that pyrrolidine derivatives can influence dopamine and serotonin pathways, which are crucial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
2. Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro assays revealed cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate antiproliferative activity .
3. Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its derivatives have been tested for minimum inhibitory concentration (MIC) values, with some exhibiting MIC values as low as 3.12 µg/mL against Staphylococcus aureus . This suggests potential applications in treating bacterial infections.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in cancer proliferation and inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
- Receptor Modulation : The piperidine moiety may facilitate interactions with various receptors, including adenosine receptors, which are implicated in neurodegenerative disorders and cancer progression .
Table 1: Summary of Biological Activities
Q & A
Q. What are the standard methods for synthesizing tert-butyl (2S)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate, and how can purity be optimized?
Synthesis typically involves multi-step organic reactions, including:
- Stepwise Functionalization : Reacting pyrrolidine derivatives with tert-butyl chloroformate under basic conditions to introduce the carbamate group .
- Chiral Control : Using enantiomerically pure starting materials or chiral catalysts to ensure the (2S) configuration .
- Purification : Flash chromatography (e.g., 0–100% ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
Optimization Tips : - Employ flow microreactor systems for precise control of reaction kinetics and reduced side products .
- Use LC-MS to monitor intermediate formation and confirm reaction completion .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm stereochemistry and substituent positions (e.g., chiral centers at pyrrolidine C2 and piperidine C2) .
- HRMS : High-resolution mass spectrometry for molecular weight validation .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and NMR results during structural elucidation?
Methodology :
- Redundancy in Data : Cross-validate using both X-ray crystallography (e.g., SHELX refinement ) and NOESY/ROESY NMR to assess spatial proximity of substituents .
- Density Functional Theory (DFT) : Compare experimental NMR chemical shifts with computationally derived values to identify misassignments .
Example : If piperidine ring conformation conflicts arise, use variable-temperature NMR to probe dynamic equilibria .
Q. What experimental design considerations are critical for studying this compound’s biological activity?
Key Steps :
- Target Selection : Prioritize receptors/enzymes with known affinity for pyrrolidine-carboxylates (e.g., GPCRs or proteases ).
- Assay Design :
- Use SPR (Surface Plasmon Resonance) for binding kinetics.
- Employ cell-based assays (e.g., luciferase reporters) to measure functional modulation .
- Control Experiments : Include structurally analogous compounds (Table 1) to isolate the impact of the 2-piperidin-2-ylethyl group .
Q. Table 1: Structural Analogs and Key Differences
| Compound | Unique Feature | Biological Relevance |
|---|---|---|
| Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate | Hydroxypropyl group | Enhanced solubility; modulates enzyme activity |
| Tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate | Formyl and methoxymethyl groups | Improved bioavailability in CNS targets |
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Approaches :
- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier penetration based on logP and polar surface area .
- Docking Studies : Use AutoDock Vina to map interactions with target proteins (e.g., piperidine-pyrrolidine stacking in enzyme active sites ).
- ADMET Prediction : Tools like SwissADME to assess metabolic stability and toxicity risks .
Q. What strategies address low yields in the final coupling step of the synthesis?
Troubleshooting :
- Reagent Optimization : Replace DIPEA with stronger bases (e.g., DBU) for efficient deprotonation .
- Solvent Effects : Switch from dichloromethane to THF for better solubility of intermediates .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across different assay platforms?
Resolution Framework :
- Assay-Specific Factors : Compare ligand-binding (SPR) vs. functional (cAMP) assays; disparities may indicate allosteric modulation .
- Metabolic Interference : Test for off-target effects using CYP450 inhibition assays .
- Statistical Validation : Apply Bland-Altman analysis to quantify inter-assay variability .
Q. What causes variability in enantiomeric excess (ee) during asymmetric synthesis, and how is it mitigated?
Root Causes :
- Catalyst degradation under prolonged reaction times.
- Competing racemization pathways at elevated temperatures .
Solutions : - Use chiral HPLC to monitor ee in real-time .
- Optimize reaction temperature (e.g., 0–25°C) and catalyst loading (5–10 mol%) .
Methodological Advancements
Q. How can cryo-EM complement X-ray crystallography for studying this compound’s macromolecular interactions?
Application :
Q. What emerging techniques improve the scalability of this compound’s synthesis?
- Continuous Flow Chemistry : Reduces reaction time from hours to minutes and enhances reproducibility .
- Photocatalysis : Enables C–H functionalization of pyrrolidine under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
